molecular formula C11H14O B8458073 1-Cyclobutyl-3-methoxybenzene

1-Cyclobutyl-3-methoxybenzene

Cat. No.: B8458073
M. Wt: 162.23 g/mol
InChI Key: BKYALEQPNMLLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-3-methoxybenzene is an aromatic compound featuring a cyclobutyl substituent at position 1 and a methoxy group at position 3 of the benzene ring. The cyclobutyl group introduces unique steric and electronic effects due to its four-membered ring structure, which is less strained than cyclopropane but still imposes conformational constraints. This compound is of interest in organic synthesis and materials science, though detailed data on its synthesis, toxicity, and applications remain sparse in publicly available literature.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclobutyl-3-methoxybenzene

InChI

InChI=1S/C11H14O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3

InChI Key

BKYALEQPNMLLSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclobutyl-3-methoxybenzene can be achieved through several methods, including:

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclobutyl-3-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

1-Cyclobutyl-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the cyclobutyl group can influence the compound’s overall conformation and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following analogs highlight key distinctions in substituents, ring systems, and functional groups:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents (Position) Ring Size/Functional Group Key Structural Features
1-Cyclobutyl-3-methoxybenzene C₁₁H₁₄O Cyclobutyl (1), Methoxy (3) 4-membered ring Moderate ring strain, planar aromatic core
1-(1-Ethynylcyclopropyl)-4-methoxybenzene C₁₂H₁₂O Ethynylcyclopropyl (1), Methoxy (4) 3-membered ring + alkyne High ring strain, linear sp-hybridized ethynyl group
1-(3-Azido-1-methoxypropyl)-4-methoxybenzene C₁₁H₁₅N₃O₂ Azidopropyl (1), Methoxy (4) N/A Azide functional group, flexible chain
  • Cyclobutyl vs. However, the larger ring may increase steric hindrance.
  • Substituent Position : The 3-methoxy group in the target compound vs. 4-methoxy in analogs alters electronic effects. Methoxy at position 3 may direct electrophilic substitution reactions to the 2-, 4-, or 6-positions, whereas 4-methoxy derivatives favor para/ortho activation.
  • Functional Groups : Ethynyl and azide groups in analogs (Table 1) introduce reactivity for click chemistry or photocycloadditions, whereas the cyclobutyl group in the target compound may limit such applications .

Physical and Chemical Properties

  • Solubility : The cyclobutyl group’s hydrophobicity may reduce water solubility compared to azide- or ethynyl-containing analogs.
  • Thermal Stability : Cyclobutane’s lower ring strain vs. cyclopropane could enhance thermal stability, reducing decomposition risks.

Research Implications and Data Gaps

  • Structural Optimization : Cyclobutyl derivatives may offer stability advantages over cyclopropane analogs but require tailored synthetic routes.
  • Safety and Ecology : Critical data gaps in toxicity and environmental persistence hinder risk assessment .
  • Functional Group Diversity : Ethynyl and azide groups enable modular chemistry, whereas cyclobutyl systems may prioritize stability over reactivity.

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